molecular formula C6H10N4 B165083 2-Hydrazinyl-4,6-dimethylpyrimidine CAS No. 23906-13-0

2-Hydrazinyl-4,6-dimethylpyrimidine

Cat. No.: B165083
CAS No.: 23906-13-0
M. Wt: 138.17 g/mol
InChI Key: PHTHKSNCQCCOHM-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4,6-dimethylpyrimidine is a heterocyclic compound with the molecular formula C6H10N4. It is characterized by a pyrimidine ring substituted with hydrazine and two methyl groups at the 4 and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydrazinyl-4,6-dimethylpyrimidine can be synthesized through the reaction of 2-chloro-4,6-dimethylpyrimidine with hydrazine hydrate in ethanol. The reaction is typically carried out at room temperature for about 2 hours. The resulting precipitate is collected by filtration and washed with methanol to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis method involving hydrazine hydrate and 2-chloro-4,6-dimethylpyrimidine can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-4,6-dimethylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its hydrazine substitution, which imparts distinct chemical reactivity and biological activity. Its ability to form coordination compounds and its potential therapeutic applications set it apart from other pyrimidine derivatives .

Properties

IUPAC Name

(4,6-dimethylpyrimidin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-4-3-5(2)9-6(8-4)10-7/h3H,7H2,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTHKSNCQCCOHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40325587
Record name 2-Hydrazinyl-4,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40325587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23906-13-0
Record name 23906-13-0
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Record name 2-Hydrazinyl-4,6-dimethylpyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydrazinyl-4,6-dimethylpyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-Hydrazinyl-4,6-dimethylpyrimidine contribute to the properties of metal complexes designed for single-molecule magnet applications?

A: this compound acts as a key component in the synthesis of chelating ligands that can coordinate to metal ions, like Co(II). These ligands, formed by the condensation of this compound with diacetyl, create a specific coordination environment around the metal center. This environment influences the magnetic anisotropy of the resulting complex. For instance, in a study by [], a hexacoordinated Co(II) complex incorporating a ligand derived from this compound exhibited field-induced single-molecule magnet behavior. This behavior arises from the easy-axis-type magnetic anisotropy induced by the ligand field. []

Q2: Can the structure of the ligand derived from this compound be modified to tune the magnetic properties of the resulting complexes?

A: Yes, research suggests that modifications to the ligand structure can significantly impact the magnetic behavior of the complexes. [] For example, replacing chloride ions with thiocyanate groups in a Co(II) complex containing a ligand derived from this compound resulted in altered uniaxial anisotropy and slow relaxation of magnetization. This highlights the potential for fine-tuning the magnetic properties by modifying the ligand structure through variations in the coordinating groups. []

Q3: Beyond magnetic properties, what other applications have been explored for compounds incorporating this compound?

A: this compound has been employed in the development of fluorescent chemosensors. [] A sensor derived from this compound exhibited a fluorescence response upon binding to Zn2+ ions. This response was attributed to a combination of mechanisms including chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), and excited-state intramolecular proton transfer (ESIPT). These findings demonstrate the potential of this compound as a building block for designing sensitive and selective metal ion sensors. []

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